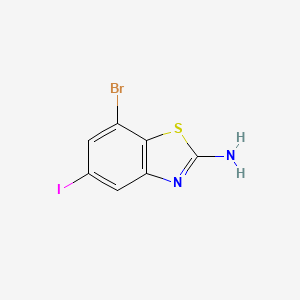
7-Bromo-5-iodobenzothiazol-2-amine
Cat. No. B8748682
M. Wt: 355.00 g/mol
InChI Key: KRZIIMHWARNZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08906902B2
Procedure details


To THF (6 L) at −78° C. under N2 was added BF3-etherate (50% assay, 708 mL, 2.81 mol) followed by a slow addition of a solution of iv (275 g, 1.02 mol) in THF (500 mL) over 20 min. Tert-butyl nitrite (548 L, 4.61 mol) was then added to the solution at −78° C. and the mixture was stirred at the same temperature for 40 min and then warmed to −5-0° C. Et2O was added (at −5-0° C.) and the mixture stirred for 20 min. The solid was filtered and taken in acetone at 0° C. followed by sequential addition of KI (510 g, 3.07 mol) and iodine (519 g, 2.04 mol) and the mixture stirred at 0° C. for 30 min. The reaction was quenched with saturated solution of sodium metabisulfite and extracted with EtOAc (3×5 L). The combined organics were dried (Na2SO4), filtered and concentrated in vacuo at 45° C. The residue was purified over basic alumina (30-35% EtOAc-hexane) to obtain v (235 g, 65%). 1H NMR (DMSO-d6, 400 MHz): δ 7.50 (d, J=1.20 Hz, 1H), 7.63 (d, J=1.20 Hz, 1H) and 7.91 (br s, 2H). MS: 354.90 [M+H]+.
Name
iv
Quantity
275 g
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
B(F)(F)F.[Br:5][C:6]1[C:14]2[S:13][C:12]([NH2:15])=[N:11][C:10]=2[CH:9]=[C:8](N)[CH:7]=1.N(OC(C)(C)C)=O.[I:24]I>C1COCC1.CCOCC>[Br:5][C:6]1[C:14]2[S:13][C:12]([NH2:15])=[N:11][C:10]=2[CH:9]=[C:8]([I:24])[CH:7]=1
|
Inputs


Step One
|
Name
|
iv
|
|
Quantity
|
275 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC=2N=C(SC21)N)N
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
548 L
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OC(C)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
519 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at the same temperature for 40 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for 20 min
|
|
Duration
|
20 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
taken in acetone at 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred at 0° C. for 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with saturated solution of sodium metabisulfite
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (3×5 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organics were dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo at 45° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified over basic alumina (30-35% EtOAc-hexane)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain v (235 g, 65%)
|
Outcomes


Product
Details
Reaction Time |
40 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC(=CC=2N=C(SC21)N)I
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
